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molecular formula C13H18N2O2 B1272822 3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile CAS No. 55982-97-3

3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile

Cat. No. B1272822
M. Wt: 234.29 g/mol
InChI Key: ADBWWKCONMODJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03948898

Procedure details

54.5 gm of 2-(3,4-dimethoxy-phenyl)-ethylamine were dissolved in 100 ml of methanol, a solution of 16.2 gm of acrylonitrile in 50 ml of methanol was added dropwise at 50°C, and the mixture was stirred for 1 hour at 50°C. After evaporation of the methanol, the raw reaction oriduct thus obtained was used without further purification in the next step.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH2:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[C:14](#[N:17])[CH:15]=[CH2:16]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13][CH2:16][CH2:15][C:14]#[N:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 50°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol
CUSTOM
Type
CUSTOM
Details
the raw reaction oriduct
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)CCNCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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